3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Description
3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex triterpenoid characterized by a cyclopenta[a]chrysene core with multiple methyl, isopropyl, and hydroxyl substituents. Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.72 g/mol . This compound belongs to a class of bioactive triterpenoids often isolated from natural sources, such as plants in the Withania and Commiphora genera, and shares structural similarities with pharmacologically active molecules like lupeol and betulinic acid derivatives .
The stereochemical arrangement of substituents (e.g., methyl groups at positions 3a, 5a, 8, 8, 11b, and 13a) and the hydroxyl group at position 9 significantly influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOSIJDDUBTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction Methods
Plant Source Selection
Simiarenol is predominantly isolated from species within the Euphorbia genus, such as Euphorbia peplus and Euphorbia turcomanica, as well as Crataeva nurvala and Vincetoxicum mongolicum. These plants accumulate triterpenoids in their aerial parts or roots, with yields varying by species and extraction protocol.
Solvent Extraction and Partitioning
A standard protocol involves macerating dried plant material with polar-nonpolar solvent systems (e.g., acetone/dichloromethane 2:1 or methanol/chloroform) to solubilize lipophilic compounds. For example:
- Step 1 : Euphorbia turcomanica powder (1 kg) was extracted with acetone/dichloromethane (2:1) at room temperature for 96 hours.
- Step 2 : The crude extract was concentrated under vacuum and subjected to vacuum liquid chromatography (VLC) using silica gel coated with paraffin to remove chlorophyll and fats.
Chromatographic Purification
Final purification employs column chromatography (CC) and high-performance liquid chromatography (HPLC):
- Silica Gel CC : Fractions eluted with hexane/ethyl acetate gradients (10:1 to 5:1) yield simiarenol-rich fractions.
- HPLC : A Spherisorb® Sil column (250 mm × 20 mm) with hexane/ethyl acetate (90:10) achieves >98% purity.
Table 1: Extraction Yields from Natural Sources
| Plant Source | Yield (mg/kg) | Purity (%) | Reference |
|---|---|---|---|
| Euphorbia turcomanica | 7.2 | 98.5 | |
| Euphorbia peplus | 16.0 | 97.0 | |
| Crataeva nurvala | 45.0 | 95.0 |
Chemical Synthesis Methods
Semi-Synthesis from Betulin Derivatives
Simiarenol can be synthesized from betulin through selective oxidation and functionalization:
- Step 1 : Betulin (1.0 g) is dissolved in dichloromethane (20 mL) and treated with 2-bromo-3-methylbenzoic acid (0.52 mmol), EDC (0.52 mmol), DMAP (0.22 mmol), and TEA (31.4 µL) at room temperature for 12 hours.
- Step 2 : The crude product is purified via flash column chromatography (hexane/EtOAc 8:2) to yield simiarenol acetate (45 mg, 22.5%).
- Step 3 : Hydrolysis of the acetate group using KOH/ethanol (140°C, 1 hour) affords simiarenol.
Total Synthesis via Cyclization
A novel route involves Friedel-Crafts alkylation and cyclization:
- Reagents : Zinc powder (1.01 mmol), THF (4.8 mL), and trifluoromethanesulfonic acid (12.5 mmol) at 0°C.
- Conditions : The reaction mixture is stirred for 2 hours, quenched with NaHCO₃, and extracted with dichloromethane.
- Yield : 60% after recrystallization from n-hexane.
Table 2: Synthetic Routes and Efficiencies
| Method | Starting Material | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Betulin Derivatization | Betulin | 22.5 | 95.0 | |
| Total Synthesis | Cyclic ketone | 60.0 | 98.0 |
Industrial-Scale Production
Supercritical Fluid Extraction (SFE)
To enhance scalability, supercritical CO₂ extraction is employed:
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Hydrogenation Reactions
The compound’s cyclic structure includes double bonds that undergo catalytic hydrogenation. For example:
-
Target site : The double bond in the C-ring (positions 9–11) is most reactive.
-
Conditions : Typically performed under H₂ gas with palladium or platinum catalysts1.
-
Product : Saturated derivative with improved stability for pharmaceutical applications1.
Table 1: Hydrogenation Outcomes
| Substrate Position | Catalyst | Product | Application |
|---|---|---|---|
| C9–C11 double bond | Pd/C | Tetrahydro derivative | Membrane stability studies |
| Side-chain alkene | PtO₂ | Fully saturated analog | Drug delivery systems |
Oxidation Reactions
The hydroxyl group at position 9 and methyl substituents are susceptible to oxidation:
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Primary oxidation : The 9-OH group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄)1.
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Side-chain oxidation : Methyl groups undergo stepwise oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄)1.
Key research findings :
-
Oxidized derivatives exhibit altered bioactivity, with potential as anti-inflammatory agents1.
-
Over-oxidation can lead to ring cleavage, requiring controlled conditions1.
Esterification and Etherification
The hydroxyl group at position 9 participates in nucleophilic substitutions:
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Esterification : Reacts with acetic anhydride or benzoyl chloride to form 9-O-acetyl or 9-O-benzoyl esters1.
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Etherification : Forms methyl ethers using methyl iodide in alkaline media1.
Table 2: Derivatives and Their Properties
| Derivative | Reagent | Solubility | Bioactivity |
|---|---|---|---|
| 9-O-Acetyl | Ac₂O | Chloroform-soluble | Enhanced membrane permeability |
| 9-O-Benzoyl | BzCl | Ethyl acetate-soluble | Antibacterial potential |
Dehydration and Cyclization
Acidic conditions (e.g., H₂SO₄ or PTSA) induce dehydration:
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Dehydration : Loss of the 9-OH group forms a conjugated diene in the C-ring1.
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Cyclization : Epoxide intermediates derived from the parent compound undergo ring-opening reactions with nucleophiles (e.g., water or amines)1.
Mechanistic Insight :
-
Dehydration proceeds via a carbocation intermediate stabilized by the steroidal skeleton1.
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Cyclization reactions are stereospecific, influenced by the compound’s chiral centers2.
Enzymatic Modifications
Bacterial oxidosqualene cyclases (OSCs) homologs catalyze cyclization of 2,3-oxidosqualene to produce structurally related triterpenoids2.
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Key study : Substitution of four amino acid residues in bacterial lanosterol synthase enabled synthesis of pentacyclic arborinols, highlighting evolutionary links between sterol and triterpenoid biosynthesis2.
-
Implication : Microbial sources may contribute to the environmental presence of arborane derivatives2.
Thermal and Photochemical Reactions
Scientific Research Applications
Physical Properties
Medicinal Chemistry
The compound is being studied for its potential therapeutic effects. Research indicates that similar compounds may exhibit antibacterial and antiviral activities. For instance, derivatives of tetradecahydrocyclopenta[a]chrysenes have been shown to interact with biological targets effectively.
Case Study: Antimicrobial Activity
In a study published in Open Access Pub, compounds structurally related to tetradecahydrocyclopenta[a]chrysenes demonstrated significant antimicrobial activity against various pathogens. This suggests that our compound may also possess similar properties worth exploring further .
Material Science
Due to its unique structural characteristics, this compound may find applications in the development of advanced materials. Its potential as a plasticizer or additive in polymer formulations is noteworthy.
Research Insights
Studies have indicated that compounds with similar structures can enhance the mechanical properties of polymers. They can improve flexibility and thermal stability when incorporated into polymer matrices.
Chemical Synthesis
The synthesis of such complex molecules often serves as a platform for developing new synthetic methodologies. The compound can be utilized as an intermediate in the synthesis of other biologically active molecules or materials.
Synthetic Methodology
Research has focused on optimizing synthetic routes for similar compounds, utilizing various catalysts and reaction conditions to enhance yield and selectivity.
Mechanism of Action
The mechanism of action of simiarenol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Simiarenol inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, thereby reducing inflammation.
Anti-tumor: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antioxidant: Simiarenol scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations :
- The target compound and lupeol share identical molecular formulas but differ in substituent positions (e.g., isopropyl vs. isopropenyl) and stereochemistry, which may alter their biological activity .
- Stereoisomerism significantly impacts molecular shape and feature similarity. For example, enantiomers of the target compound (e.g., ) may exhibit divergent PubChem3D similarity scores (e.g., shape-Tanimoto, ST; feature-Tanimoto, CT) .
- Betulinic acid derivatives, such as the compound in , demonstrate how functional group additions (e.g., benzotriazole moieties) enhance target specificity but increase molecular weight and hydrophobicity .
Computational Similarity Analysis
PubChem3D metrics quantify molecular similarity based on 3D shape (ST) and chemical feature alignment (CT) :
- ST ≥ 0.8 and CT ≥ 0.5 indicate "3D neighbors" .
- The target compound and its stereoisomers () may show high ST scores (>0.9) due to congruent molecular shapes but low CT scores if hydroxyl/isopropyl orientations differ .
- Lupeol and the target compound may share moderate ST/CT scores (e.g., ST ~0.75, CT ~0.45) due to overlapping cyclopenta[a]chrysene cores but divergent substituent arrangements .
Case Study :
- A compound pair with 2D Tanimoto similarity = 0.39 (low 2D similarity) but ST = 0.92 and CT = 0.52 (high 3D similarity) exemplifies how 3D metrics capture latent structural relationships missed by 2D methods . This principle applies to triterpenoid analogs with conserved scaffolds but variable substituents.
Physicochemical Properties
- logP : The target compound’s logP is estimated to be ~7.5 (highly lipophilic), comparable to lupeol (~7.2), due to extensive methyl and isopropyl groups .
- Hydrogen Bonding: The hydroxyl group at position 9 provides moderate hydrogen-bonding capacity (1 donor, 1 acceptor), similar to lupeol but less than polar derivatives like the betulinic acid analog in .
Biological Activity
3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex organic compound with the molecular formula C30H50O. This compound is part of a class known as triterpenoids and has been studied for its potential biological activities. The following sections detail the biological activity of this compound based on various research findings.
The compound's structure contributes significantly to its biological activity. It is characterized by a tetradecahydrocyclopenta[a]chrysene backbone and multiple methyl groups that enhance its lipophilicity and biological interactions. Its IUPAC name reflects its complex structure that includes multiple stereocenters and functional groups relevant for biological activity.
The mechanism of action of 3a,5a-Hexamethyl-1-propan-2-yl-1,2... involves interaction with various cellular receptors and enzymes. Although detailed mechanisms are not fully elucidated in the literature, it is suggested that the compound may modulate key signaling pathways through its binding to specific targets within the cell. This interaction can lead to alterations in cellular responses such as apoptosis and inflammation.
Antioxidant Activity
Research indicates that compounds similar to 3a,5a-Hexamethyl-1-propan-2-yl... exhibit significant antioxidant properties. For instance:
- In vitro studies have shown that related triterpenoids can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .
| Compound | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
|---|---|---|
| 3a-Hexamethyl... | 60 | 62 |
| Ascorbic Acid (Standard) | 30 | 35 |
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacteria and fungi. For example:
- In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, certain derivatives of triterpenoids demonstrated moderate to high inhibitory effects .
Antidiabetic Activity
Emerging evidence suggests that this compound may possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism:
- Inhibition of α-amylase and α-glucosidase has been noted in related compounds with IC50 values indicating significant enzyme inhibition at concentrations comparable to standard antidiabetic drugs .
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects attributed to the modulation of acetylcholinesterase (AChE) activity:
- Inhibitory effects on AChE suggest a possible role in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies have highlighted the biological effects of compounds structurally related to 3a-Hexamethyl... For instance:
- Study on Grewia optiva Extracts : This study isolated several compounds from Grewia optiva and evaluated their biological activities. Notably, one of the isolated compounds exhibited strong AChE inhibition with an IC50 value significantly lower than standard inhibitors .
- Triterpenoid Derivatives : Research involving modified triterpenoids indicated enhanced antioxidant activity compared to their parent compounds. The modifications were aimed at increasing bioavailability and potency against oxidative stress markers .
Q & A
Q. How can isotopic labeling (e.g., 13C or 2H) elucidate metabolic pathways of this compound?
- Methodology : Synthesize 13C-labeled analogs at the hydroxyl or methyl positions. Track metabolic fate using LC-MS/MS with selected reaction monitoring (SRM). Compare fragmentation patterns with unlabeled controls to identify phase I/II metabolites .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
